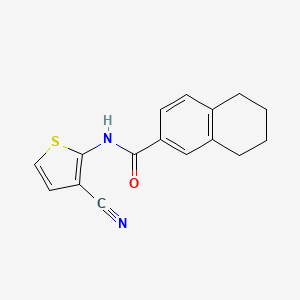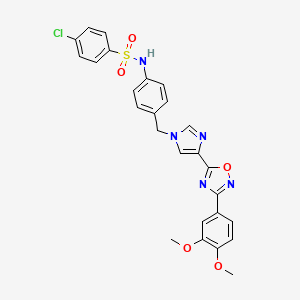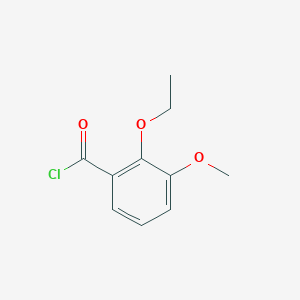
3,5,5',6,7,8-Hexamethoxy-3',4'-methylenedioxyflavone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,5,5',6,7,8-Hexamethoxy-3',4'-methylenedioxyflavone, also known as HMDMF, is a flavonoid compound that has gained attention in scientific research due to its potential therapeutic effects.
作用機序
The mechanism of action of 3,5,5',6,7,8-Hexamethoxy-3',4'-methylenedioxyflavone is not fully understood, but it is thought to involve the modulation of various signaling pathways in cells. In cancer cells, this compound has been shown to inhibit the Akt/mTOR pathway and activate the p38 MAPK pathway, leading to cell death. In inflammatory cells, this compound has been found to inhibit the NF-κB pathway and activate the Nrf2 pathway, leading to reduced inflammation. In neurons, this compound has been shown to activate the PI3K/Akt pathway and increase the expression of neurotrophic factors, leading to improved neuronal survival and function.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in cells and organisms. In cancer cells, this compound has been found to induce DNA damage and inhibit angiogenesis, the formation of new blood vessels that supply nutrients to tumors. In inflammatory cells, this compound has been shown to reduce the production of reactive oxygen species and nitric oxide, which can cause tissue damage. In neurons, this compound has been found to increase the expression of synaptic proteins and improve synaptic plasticity, the ability of neurons to change their connections in response to experience.
実験室実験の利点と制限
3,5,5',6,7,8-Hexamethoxy-3',4'-methylenedioxyflavone has several advantages for lab experiments, including its low toxicity, high stability, and ease of synthesis. However, this compound also has some limitations, including its low solubility in water and limited bioavailability in vivo, which may affect its effectiveness in certain experimental settings.
将来の方向性
There are several future directions for research on 3,5,5',6,7,8-Hexamethoxy-3',4'-methylenedioxyflavone, including the investigation of its potential therapeutic effects in other areas, such as cardiovascular disease and metabolic disorders. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its interactions with other signaling pathways in cells. Finally, the development of novel delivery methods and formulations may improve the bioavailability of this compound and enhance its therapeutic potential.
合成法
3,5,5',6,7,8-Hexamethoxy-3',4'-methylenedioxyflavone can be synthesized through a multi-step process that involves the reaction of 3,4-methylenedioxyphenol with 3,4,5-trimethoxybenzaldehyde in the presence of a Lewis acid catalyst. The resulting compound is then subjected to a series of reactions, including methylation and demethylation, to yield this compound.
科学的研究の応用
3,5,5',6,7,8-Hexamethoxy-3',4'-methylenedioxyflavone has been studied for its potential therapeutic effects in various areas, including cancer, inflammation, and neurological disorders. In cancer research, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. In inflammation research, this compound has been found to reduce the production of pro-inflammatory cytokines and inhibit the activation of inflammatory cells. In neurological disorder research, this compound has been shown to have neuroprotective effects and improve cognitive function.
特性
IUPAC Name |
3,5,6,7,8-pentamethoxy-2-(7-methoxy-1,3-benzodioxol-5-yl)chromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22O10/c1-24-11-7-10(8-12-16(11)31-9-30-12)15-19(26-3)14(23)13-17(25-2)20(27-4)22(29-6)21(28-5)18(13)32-15/h7-8H,9H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWKSKTDPPVFJNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC2=C1OCO2)C3=C(C(=O)C4=C(O3)C(=C(C(=C4OC)OC)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22O10 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Methyl-5-[({[(4-methylphenyl)sulfonyl]amino}carbonyl)amino]-1,3,4-thiadiazole](/img/structure/B2701136.png)





![N-phenyl-3-(2-thienyl)-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxamide](/img/structure/B2701145.png)

![5-acetyl-N-(4-methylphenyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-sulfonamide](/img/structure/B2701147.png)
![3-heptyl-9-(3-methoxyphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)
![[1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methyl 3-(trifluoromethyl)benzenecarboxylate](/img/structure/B2701152.png)
![N-(2,6-dimethylphenyl)-2-(2-(3,4-dimethylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide](/img/structure/B2701153.png)

![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-(trifluoromethyl)benzamide hydrochloride](/img/structure/B2701159.png)